

What is the chemical structure of Chaetochromin A

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Compound of Interest

Compound Name: Chaetochromin A

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An In-depth Technical Guide to Chaetochromin A

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **Chaetochromin A**, a mycotoxin produced by fungi of the Chaetomium genus. It details the compound's chemical structure, physicochemical properties, biological activity, and the signaling pathways it modulates. This guide is intended to serve as a technical resource for professionals in chemical research and drug development.

Chemical Identity and Structure

Chaetochromin A is a dimeric naphtho-y-pyrone, a class of complex polyketide metabolites.[1]
[2] Its structure is characterized by two identical naphtho-y-pyrone monomers linked at the C9 and C9' positions. The absolute configuration of the 9-9' bond has been determined to be S.[2]

The fundamental chemical identifiers and properties of **Chaetochromin A** are summarized below.

Identifier	Value
IUPAC Name	(2R,3R)-5,6,8-trihydroxy-2,3-dimethyl-9- [(2R,3R)-5,6,8-trihydroxy-2,3-dimethyl-4-oxo- 2,3-dihydrobenzo[g]chromen-9-yl]-2,3- dihydrobenzo[g]chromen-4-one[3]
Molecular Formula	C ₃₀ H ₂₆ O ₁₀ [3]
CAS Number	75514-37-3[3][4]
SMILES	C[C@@H]1--INVALID-LINK-- C)C)O)O)O)O">C@HC[3][5]
InChI	InChI=1S/C30H26O10/c1-9-11(3)39-19-5-13- 21(15(31)7- 17(33)23(13)29(37)25(19)27(9)35)22-14-6-20- 26(28(36)10(2)12(4)40-20)30(38)24(14)18(34)8- 16(22)32/h5-12,31-34,37-38H,1- 4H3/t9-,10-,11-,12-/m1/s1[3][5]
InChIKey	RHNVLFNWDGWACV-DDHJBXDOSA-N[3][4]

Physicochemical Properties

The key physicochemical properties of **Chaetochromin A** are presented in the table below, derived from computational predictions and experimental data.

Property	Value	Source
Molecular Weight	546.5 g/mol	PubChem[3]
Exact Mass	546.15259702 Da	PubChem[3]
XLogP3	5.9	PubChem[3]
Appearance	Solid powder	MedKoo Biosciences[4]

Biological Activity and Quantitative Data

Chaetochromin A has been identified as a potent, orally active, and selective small-molecule agonist of the insulin receptor (IR).^{[5][6]} It has demonstrated significant antidiabetic activity in mouse models.^{[5][6]} The compound selectively activates the IR without stimulating the insulin-like growth factor receptor-I or other receptor tyrosine kinases.^[6] In addition to its insulin-mimetic effects, **Chaetochromin A** also exhibits cytotoxic properties.

Activity Type	Assay Details	Cell Line / Model	Result (IC ₅₀ / Effect)
Insulin Receptor Agonism	IR Phosphorylation	CHO-IR cells	Activation observed at concentrations as low as 5 µmol/L ^[6]
Cytotoxicity	Inhibition of differentiated foci formation	Mouse embryo limb bud (LB) cells	IC ₅₀ : 0.13-0.24 µg/mL ^[7]
Cytotoxicity	Inhibition of differentiated foci formation	Mouse embryo midbrain (MB) cells	IC ₅₀ : 0.13-0.24 µg/mL ^[7]

Key Experimental Protocols

Insulin Receptor Activation Assay

The protocol to determine the activation of the insulin receptor and downstream signaling pathways by **Chaetochromin A** (referred to as 4548-G05 in the study) is outlined below.^[6]

- **Cell Culture:** Chinese hamster ovary cells overexpressing the human insulin receptor (CHO-IR) are cultured to near confluence.
- **Starvation:** Cells are serum-starved for 4 hours to reduce basal signaling activity.
- **Stimulation:** Cells are treated with varying concentrations of **Chaetochromin A** (e.g., 5 µmol/L) or insulin for a specified time (e.g., 10 minutes).
- **Lysis:** Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors.

- Immunoprecipitation (for IR): Cell lysates are incubated with an anti-IR β -subunit antibody overnight, followed by incubation with protein A/G-agarose beads.
- Western Blotting: The immunoprecipitated proteins (for IR phosphorylation) or total cell lysates (for downstream proteins like Akt and ERK) are separated by SDS-PAGE.
- Antibody Probing: Proteins are transferred to a PVDF membrane and probed with primary antibodies specific for the phosphorylated forms of IR, IRS-1, Akt, and ERK, as well as antibodies for the total protein levels as loading controls.
- Detection: Blots are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.

Micromass Cell Culture Cytotoxicity Assay

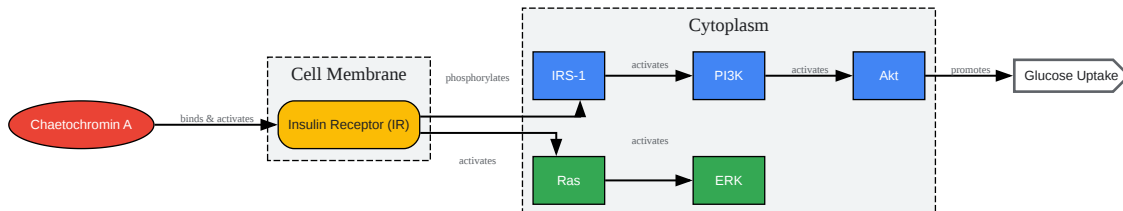
The protocol to assess the teratogenic potential and cytotoxicity of **Chaetochromin A** on embryonic cells is detailed below.^[7]

- Cell Preparation: Limb buds and midbrains are dissected from mouse embryos (e.g., day 10).
- Dissociation: The tissues are dissociated into single-cell suspensions using trypsin-EDTA.
- Cell Plating: High-density micromass cultures are created by spotting 20 μ L drops of the cell suspension (containing $\sim 2 \times 10^5$ cells) onto the center of culture wells.
- Adhesion: Cells are allowed to adhere for 1-2 hours in a humidified incubator.
- Treatment: Culture medium containing various concentrations of **Chaetochromin A** is added. Control cultures receive medium with the vehicle (e.g., DMSO).
- Incubation: The cells are cultured for 5 days to allow for cell differentiation.
- Staining & Analysis:
 - For limb bud cultures (chondrogenesis), the plates are stained with Alcian blue to visualize cartilage nodules.

- For midbrain cultures (neurogenesis), cells are fixed and stained to identify differentiated neurons.
- Quantification: The number of stained differentiated foci is counted. The IC₅₀ value is calculated as the concentration of **Chaetochromin A** that inhibits the formation of these foci by 50% compared to the control.

Signaling Pathway and Visualization

Upon binding to the extracellular domain of the insulin receptor, **Chaetochromin A** induces its autophosphorylation.[6] This event triggers the activation of two primary downstream signaling cascades: the PI3K/Akt pathway, which is crucial for glucose uptake, and the Ras/MAPK/ERK pathway, which is involved in cell growth and proliferation.[6]



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Caption: Insulin receptor signaling pathway activated by **Chaetochromin A**.

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